molecular formula C17H17N3O2S2 B2478666 2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 309268-43-7

2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2478666
CAS No.: 309268-43-7
M. Wt: 359.46
InChI Key: VFJZPUKXXPGRNK-UHFFFAOYSA-N
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Description

2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic small molecule of significant interest in medicinal chemistry research. It features a benzothiazole scaffold, a privileged structure in drug discovery, linked to a benzenesulfonyl-piperazine moiety. The incorporation of piperazine is a established strategy in drug design, as this heterocycle can profoundly influence a compound's physicochemical properties, binding affinity, and pharmacokinetic profile due to its two nitrogen atoms, which act as hydrogen bond donors/acceptors . This molecular architecture is highly relevant for researchers investigating new therapeutic agents. Benzothiazole derivatives demonstrate a broad and potent spectrum of biological activities in scientific studies, serving as key scaffolds for developing novel anti-tubercular, anticancer, and antiviral agents . Specifically, in anti-tubercular research, such compounds have shown promising activity against Mycobacterium tuberculosis by targeting the essential bacterial enzyme DprE1, with some derivatives exhibiting superior in vitro inhibitory concentrations compared to standard first-line drugs . In oncology, benzothiazole-piperazine hybrids have demonstrated potent and selective anti-proliferative effects against diverse cancer cell lines, including renal, breast, and central nervous system cancers . The compound is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c21-24(22,14-6-2-1-3-7-14)20-12-10-19(11-13-20)17-18-15-8-4-5-9-16(15)23-17/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJZPUKXXPGRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant biological activities:

  • Antimicrobial : The compound shows potential as an antimicrobial agent, targeting various pathogens.
  • Anticancer : Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms.
  • Neuropharmacological Effects : The piperazine component may contribute to neuroactive properties, making it a candidate for neurological disorder treatments.

Applications in Drug Development

The unique structure of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole allows for multiple applications in drug discovery and development:

Antimicrobial Agents

The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics. Its sulfonamide group enhances its interaction with bacterial enzymes.

Anticancer Research

Studies have indicated that the compound may interfere with cancer cell signaling pathways, making it a potential lead for anticancer drug development. Its dual action mechanism could provide a therapeutic advantage over existing drugs.

Neuropharmacology

Given the piperazine group's known effects on neurotransmitter systems, this compound may be explored for treating conditions such as anxiety and depression.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of related benzothiazole derivatives, highlighting the importance of the sulfonamide group in enhancing activity against resistant bacterial strains.
  • Case Study 2 : Research in Cancer Letters demonstrated that compounds similar to this compound inhibited tumor growth in vitro and in vivo, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals the unique advantages of this compound:

Compound NameStructure FeaturesBiological Activity
2-Piperazin-1-yl-benzothiazoleLacks sulfonamide groupAntimicrobial
Benzothiazole sulfonamideContains sulfonamide but lacks piperazineAntimicrobial
4-(Benzenesulfonyl)-piperazineLacks benzothiazole moietyAntimicrobial

The combination of both piperazine and benzothiazole functionalities enhances the therapeutic potential compared to other related compounds.

Mechanism of Action

The mechanism of action of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Piperazine

The piperazine ring is a common pharmacophore in medicinal chemistry. Key structural analogs and their substituent effects are summarized below:

Compound Name Substituent on Piperazine Key Properties/Biological Activity Reference
2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole Benzenesulfonyl High polarity, potential CNS/anticancer activity
2-(4-Methylpiperazin-1-yl)-1,3-benzothiazole (BZ-IV) Methyl Moderate logP (lipophilicity), anticancer activity
2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]-1,3-benzothiazole Halogenated benzyl Increased logP (4.9), antimicrobial potential
2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5) Azepanyl (via butynyl linker) Antimicrobial (MIC: 15.62 µg/mL vs. S. aureus)

Key Observations :

  • Electron Effects : The benzenesulfonyl group (target compound) is strongly electron-withdrawing, which may enhance hydrogen-bond acceptor capacity (Topological Polar Surface Area: ~47.6 Ų) compared to methyl or azepanyl groups .
  • Biological Activity : Smaller substituents (e.g., methyl in BZ-IV) show moderate anticancer activity, while bulkier groups like azepanyl (BZ5) demonstrate potent antimicrobial effects, suggesting substituent size and polarity dictate target selectivity .
Benzothiazole Core Modifications

Variations in the benzothiazole scaffold also influence activity:

Compound Name Benzothiazole Modification Activity Profile Reference
This compound Unmodified core Undisclosed (theoretical CNS/anticancer)
2-(4-(Pyridin-2-yl)piperazin-1-yl)acetamide (BZ-I) Acetamide-linked pyridinylpiperazine Anticancer (screened in vitro)
2-Aryl-substituted benzothiazoles (e.g., 3c) Trifluoromethylphenyl substitution Antitubercular (vs. M. tuberculosis)

Key Observations :

  • Aryl Substitutions : Electron-withdrawing groups (e.g., trifluoromethyl in 3c) enhance antitubercular activity, suggesting electronic tuning of the benzothiazole core is critical for target engagement .

Pharmacological Potential and Challenges

  • Anticancer Activity : Piperazine-benzothiazole hybrids (e.g., BZ-IV) inhibit cancer cell proliferation via apoptosis pathways, suggesting the target compound’s sulfonyl group could enhance selectivity for kinases or DNA-binding proteins .
  • Antimicrobial Limitations : While azepanyl derivatives (BZ5) show strong antimicrobial activity, the sulfonyl group’s polarity may reduce membrane permeability, necessitating prodrug strategies .
  • CNS Penetration : The benzenesulfonyl group’s high polar surface area (~47.6 Ų) may limit blood-brain barrier penetration, contrasting with smaller substituents like methyl .

Biological Activity

2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiazoles and piperazines. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₇H₁₇N₃O₂S₂
  • CAS Number : 309268-43-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

Inhibition of Enzymatic Activity

The compound has been shown to inhibit various enzymes, including kinases and proteases, which play crucial roles in cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. It interferes with bacterial cell processes, potentially disrupting quorum sensing and inhibiting growth.

Biological Activity Data

The following table summarizes significant findings related to the biological activity of this compound across various studies:

Study Biological Activity IC₅₀ Values (µM) Cell Lines Tested
Cytotoxicity34.31 - 42.30MDA-MB 231, U-87 MG
Anticancer≤ 100HUH-7, MCF-7, HCT-116
Enzyme InhibitionNot specifiedCholinesterase

Cytotoxic Activity

In a study evaluating the cytotoxic effects of benzothiazole-piperazine derivatives, this compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and glioblastoma (U-87 MG) cell lines. The IC₅₀ values ranged from 34.31 µM to 42.30 µM, indicating potent activity compared to standard chemotherapeutic agents like Abraxane (ABZ) .

Antimicrobial Efficacy

Another study assessed the compound's antimicrobial properties against various bacterial strains. The results indicated a notable reduction in bacterial growth, suggesting potential use as an antimicrobial agent. The mechanism involved disruption of bacterial communication pathways, leading to decreased pathogenicity.

Q & A

Basic: What synthetic strategies are effective for preparing 2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole?

Methodological Answer:
The synthesis typically involves coupling a benzothiazole core with a functionalized piperazine derivative. For example:

  • Step 1: Prepare 2-chloro-1,3-benzothiazole via cyclization of 2-aminothiophenol with chlorinating agents.
  • Step 2: React the chlorinated benzothiazole with 1-(benzenesulfonyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound.
  • Purification: Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol .

Advanced: How can reaction conditions be optimized for introducing sulfonyl groups onto the piperazine moiety?

Methodological Answer:
Optimization requires balancing reactivity and steric hindrance:

  • Catalysis: Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency.
  • Solvent: Polar aprotic solvents like DMF or DMSO improve solubility of sulfonylating agents (e.g., benzenesulfonyl chloride).
  • Temperature: Moderate heating (60–80°C) accelerates the reaction while minimizing side products.
  • Monitoring: Track progress via TLC or LC-MS to identify intermediates and adjust reaction times .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.5 ppm for benzothiazole and benzenesulfonyl groups) and piperazine CH₂ signals (δ 2.5–3.5 ppm).
  • FT-IR: Confirm sulfonyl group presence via S=O stretching (~1350 cm⁻¹ and ~1150 cm⁻¹).
  • HRMS: Validate molecular weight (exact mass: 385.07 g/mol for C₁₇H₁₆N₃O₂S₂).
  • Elemental Analysis: Ensure stoichiometric C, H, N, and S ratios .

Advanced: How do structural modifications influence biological activity in benzothiazole-piperazine derivatives?

Methodological Answer:
Structure-activity relationships (SAR) can be explored through:

  • Substituent Variation: Replace benzenesulfonyl with naphthalenecarbonyl (increases lipophilicity) or methyl groups (alters steric bulk).
  • Bioassays: Test modified compounds for enzyme inhibition (e.g., AST/ALT activity in hepatic models ), antimicrobial activity, or receptor binding (e.g., serotonin receptors).
  • Computational Modeling: Use docking studies to predict interactions with target proteins (e.g., kinases or GPCRs) .

Basic: What are common challenges in purifying this compound, and how are they resolved?

Methodological Answer:

  • Challenge: Co-elution of unreacted starting materials (e.g., residual piperazine).
  • Solution: Employ gradient elution in column chromatography (e.g., 10–50% ethyl acetate in hexane).
  • Challenge: Low solubility in aqueous media.
  • Solution: Use mixed solvents (e.g., ethanol/water) for recrystallization .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • X-ray Diffraction: Determine bond angles and torsion angles between the benzothiazole and piperazine rings.
  • Key Parameters: Analyze sulfonyl group geometry (S–O bond lengths ~1.43 Å) and piperazine chair conformation.
  • Validation: Compare experimental data with DFT-optimized structures to confirm stability of observed conformers .

Basic: What biological assays are suitable for preliminary evaluation of this compound?

Methodological Answer:

  • Enzyme Inhibition: Measure IC₅₀ against AST/ALT using human serum samples (e.g., via UV-Vis detection of NADH depletion ).
  • Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Antimicrobial Screening: Use agar diffusion against Gram-positive/negative bacteria .

Advanced: How to address contradictory data in enzyme activation vs. inhibition studies?

Methodological Answer:

  • Hypothesis Testing: Determine if substituents (e.g., electron-withdrawing groups) reverse activity (e.g., AST activation to inhibition).
  • Dose-Response Curves: Establish if effects are concentration-dependent.
  • Mechanistic Studies: Use enzyme kinetics (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition .

Basic: What are the storage and stability considerations for this compound?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation.
  • Stability Monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., hydrolysis of sulfonyl groups).
  • Light Sensitivity: Protect from UV exposure using amber glassware .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • ADME Prediction: Use tools like SwissADME to optimize logP (target 2–3 for blood-brain barrier penetration) and solubility.
  • Metabolic Stability: Simulate cytochrome P450 interactions (e.g., CYP3A4) to predict clearance rates.
  • Toxicity Screening: Apply QSAR models to flag potential hepatotoxic or genotoxic motifs .

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